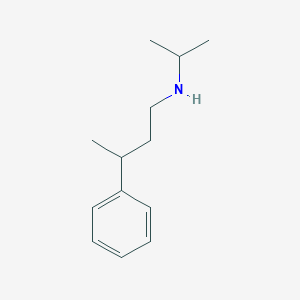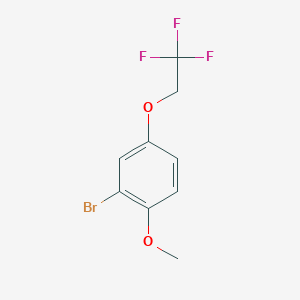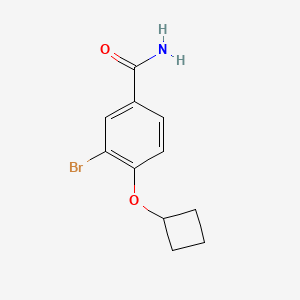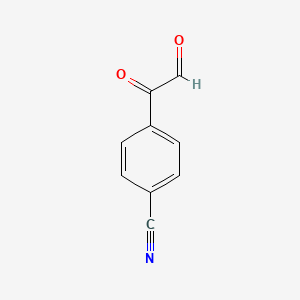
2-Anilinonaphthalene-6-sulfonic acid
Übersicht
Beschreibung
2-Anilinonaphthalene-6-sulfonic acid (2,6-ANS) is a compound that has been used extensively in fluorescence-based studies . It is known to interact with other aromatic amino compounds .
Synthesis Analysis
The synthesis of 2,6-ANS involves complex chemical reactions . It has been used in the synthesis and characterization of a biotin-alginate conjugate for biosensor applications .Molecular Structure Analysis
The molecular structure of 2,6-ANS is complex and has been studied using various techniques . It has been used as a probe in the study of the binding properties of a wide range of molecular hosts .Chemical Reactions Analysis
2,6-ANS is known to undergo various chemical reactions. For instance, it has been used in the study of the interaction of avidin with 2,6-ANS as a probe of the biotin binding site .Physical And Chemical Properties Analysis
2,6-ANS has a molecular weight of 299.3 g/mol and a complexity of 439 . Its physical and chemical properties have been studied extensively .Wissenschaftliche Forschungsanwendungen
Fluorescence Probing in Protein Studies
2-Anilinonaphthalene-6-sulfonic acid (ANS) has been prominently utilized as a fluorescence probe in the study of proteins. It is particularly effective in identifying non-polar binding sites in proteins. For instance, ANS binds stoichiometrically to specific sites on apomyoglobin and apohemoglobin, providing insights into the structural properties of these proteins. The fluorescence properties of ANS change significantly upon binding, indicating its utility in studying protein dynamics and environments (Stryer, 1965).
Application in Capillary Electrophoresis
Capillary electrophoresis, a technique used for separating substances, benefits from the use of ANS. It has been employed as a dynamic fluorescence labeling agent, enhancing the detection and analysis of various substances, such as cyclodextrins. This approach has led to better sensitivity and resolution in capillary electrophoretic methods (Penn et al., 1994).
Wirkmechanismus
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
The action of 2,6-ANS is influenced by environmental factors such as the properties of the solvent. The binding properties of 2,6-ANS were found to depend significantly on the shape of the guest molecule, as well as on the properties of the solvent . This suggests that the compound’s action, efficacy, and stability could be influenced by its environment.
Safety and Hazards
Zukünftige Richtungen
The future research directions of 2,6-ANS involve its use in various applications. For instance, it has been used in the development of a biotin-alginate conjugate for biosensor applications . It has also been used in fluorescence-based investigations of the host–guest inclusion of anilinonaphthalene sulfonic acids .
Eigenschaften
IUPAC Name |
6-anilinonaphthalene-2-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-21(19,20)16-9-7-12-10-15(8-6-13(12)11-16)17-14-4-2-1-3-5-14/h1-11,17H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFZXNJFEIZTJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942122 | |
| Record name | 6-Anilinonaphthalene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20096-53-1 | |
| Record name | 6-Anilinonaphthalene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-methyl 3-(3-(((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)amino)phenyl)acrylate](/img/structure/B3114304.png)
![(1Z,5Z)-Cycloocta-1,5-diene;(11-diphenylphosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B3114318.png)

![rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3114328.png)


![5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3114351.png)






